![molecular formula C16H14ClN3O5S B2579876 5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1923375-72-7](/img/structure/B2579876.png)

5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

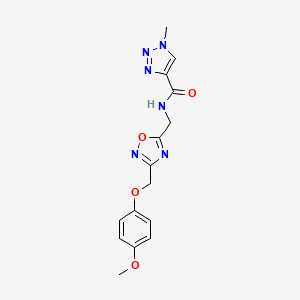

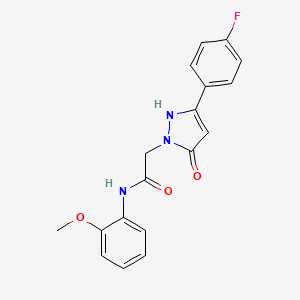

The compound is a complex organic molecule with several functional groups. It contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This core is substituted with various groups including a chloro group, an ethyl group, a methoxy group, and a sulfonamide group .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and structural characterization of compounds similar to the given chemical, emphasizing the development of novel molecules with potential therapeutic applications. For instance, studies on pyrrolo[3,2-d]pyrimidines detail the synthesis of derivatives from corresponding dimethyluracils, highlighting methods that could be applicable to the synthesis of compounds with similar structures (Majumdar, Das, & Jana, 1998). Another study on methylbenzenesulfonamide CCR5 antagonists discusses their synthesis and potential as HIV-1 infection preventatives, which could inform research on related sulfonamide compounds (Cheng De-ju, 2015).

Conducting Polymers

Research into conducting polymers derived from low oxidation potential monomers based on pyrrole, such as the synthesis of derivatized bis(pyrrol-2-yl) arylenes, may provide insights into the electronic properties and applications of related compounds in electronic and photonic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Corrosion Inhibition

A study exploring the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces provides a model for understanding the protective capabilities of related compounds, which could be relevant for materials science and engineering applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Reaction Mechanisms

Research on the regioselectivity in reactions of N-(polychloroethylidene)-sulfonamides with pyrroles provides insights into the chemical behavior and potential applications of similar sulfonamide compounds in synthetic organic chemistry (Rozentsveig, Shainyan, Kondrashov, Rudyakova, Rozentsveig, Chernyshev, & Levkovskaya, 2008).

Catalysis and Oxidation

The study on aqueous platinum salts' ability to selectively oxidize organic compounds, including sulfonamides, reveals the potential of related compounds in catalytic oxidation processes, which could have applications in industrial chemistry and environmental technology (Labinger, Herring, Lyon, Luinstra, Bercaw, Horváth, & Eller, 1993).

Propriétés

IUPAC Name |

5-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O5S/c1-25-12-5-4-10(17)9-13(12)26(23,24)19-7-8-20-15(21)11-3-2-6-18-14(11)16(20)22/h2-6,9,19H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBXDPKMOZRGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)

![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2579800.png)

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)

![ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2579807.png)

![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)